molecular formula C15H15N B11954518 N-Benzylidene-2,5-dimethylaniline CAS No. 46727-16-6

N-Benzylidene-2,5-dimethylaniline

Cat. No.: B11954518
CAS No.: 46727-16-6
M. Wt: 209.29 g/mol
InChI Key: OYAVACNRKWWWOQ-UHFFFAOYSA-N
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Description

N-Benzylidene-2,5-dimethylaniline is a Schiff base derived from the condensation of 2,5-dimethylaniline and benzaldehyde. The compound’s aromatic substituents (2,5-dimethyl groups) likely influence its electronic properties, stability, and reactivity. Research on related compounds has been supported by institutions such as the National Natural Science Foundation of China and the State Key Laboratory of Applied Organic Chemistry, underscoring its academic significance .

Properties

CAS No.

46727-16-6

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-phenylmethanimine

InChI

InChI=1S/C15H15N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

OYAVACNRKWWWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-2,5-dimethylaniline is typically synthesized via a Schiff base reaction. The reaction involves the condensation of benzaldehyde with 2,5-dimethylaniline in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green catalysts, such as modified mesoporous halloysite nanotubes, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the compound can lead to the formation of secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under reflux conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Benzylidene-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-Benzylidene-2,5-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

4-Bromo-3,5-dimethylaniline
  • Structure : A brominated derivative of 3,5-dimethylaniline (C₈H₁₀BrN) with a bromine substituent at the 4-position .
  • Synthesis : Prepared via electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C, achieving a 90% yield .
  • Physical Properties : Melting point = 73–74°C .
  • Applications : Intermediate in organic synthesis, particularly for functionalized aromatic compounds.
2-Chloro-4,5-dimethylaniline
  • Structure : Chlorine substituent at the 2-position on a 4,5-dimethylaniline backbone (C₈H₁₀ClN) .
  • Market Relevance : Prof Research reports its use in agrochemicals and pharmaceuticals, though synthetic details are unspecified .
(Z)-N-[(Z)-3-(2,5-Dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline
  • Structure: A bis-Schiff base with dual imino groups and extended conjugation, differing from the simpler N-benzylidene derivative .
  • Structural Analysis : Characterized via X-ray diffraction (SHELXTL), revealing precise bond lengths and crystal packing .

Substituent Effects on Properties

Compound Molecular Formula Substituents Melting Point (°C) Synthesis Method Key Applications
N-Benzylidene-2,5-dimethylaniline C₁₅H₁₅N Benzylidene, 2,5-dimethyl Not reported Schiff base condensation Research (e.g., catalysis)
4-Bromo-3,5-dimethylaniline C₈H₁₀BrN Br, 3,5-dimethyl 73–74 NBS bromination Organic synthesis
2-Chloro-4,5-dimethylaniline C₈H₁₀ClN Cl, 4,5-dimethyl Not reported Not detailed Agrochemicals
Schiff base C₁₉H₂₁N₂ Dual imino, 2,5-dimethyl Not reported Multi-step condensation Structural studies

Key Observations :

  • Electronic Effects : Bromine and chlorine substituents enhance electrophilicity, whereas the benzylidene group in Schiff bases facilitates π-conjugation, impacting redox behavior .
  • Thermal Stability: The higher melting point of 4-bromo-3,5-dimethylaniline (73–74°C) suggests stronger intermolecular forces compared to non-halogenated analogs .
  • Synthetic Complexity : Multi-step syntheses (e.g., ) contrast with single-step bromination or Schiff base formation, affecting scalability .

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